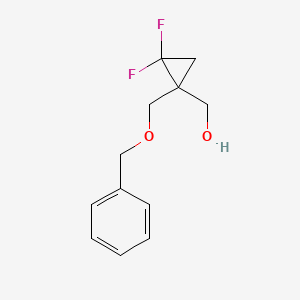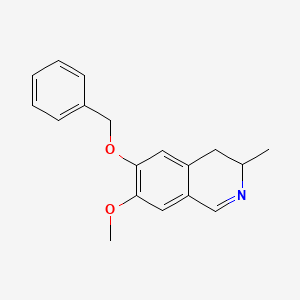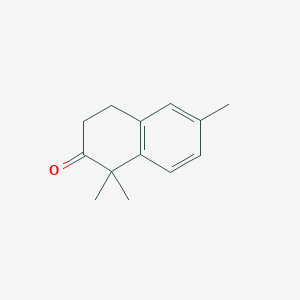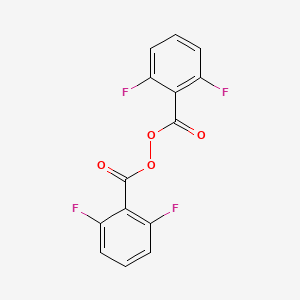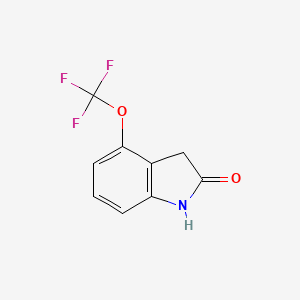
4-(Trifluoromethoxy)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a trifluoromethoxy group attached to the indolin-2-one core structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Indolin-2-one derivatives are widely studied due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-arylacrylamides under visible-light conditions catalyzed by Erythrosine B . Another approach involves the reaction of 3-chlorooxindoles with N-(o-chloromethyl)aryl amides through in situ generated aza-ortho-quinone methides .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethoxy)indolin-2-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to various receptors and enzymes. For example, indolin-2-one derivatives have been shown to inhibit acetylcholine esterase, which is relevant in the treatment of neurodegenerative diseases . The compound’s effects on cellular pathways, such as the induction of mitophagy in cancer cells, have also been studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-2-one: The parent compound without the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: A similar compound with the trifluoromethoxy group at a different position.
Oxoindolin-2-one derivatives: Compounds with various substituents on the indolin-2-one scaffold
Uniqueness
4-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H6F3NO2 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
4-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
JUUKWIWBQYMOQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
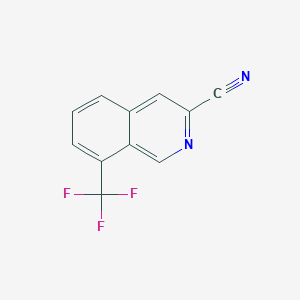
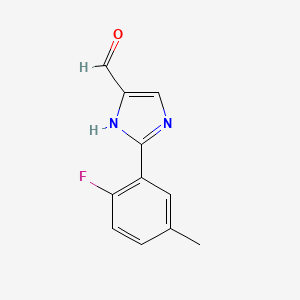
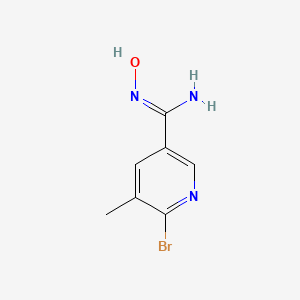
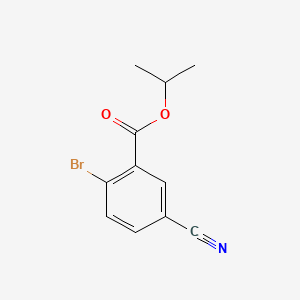
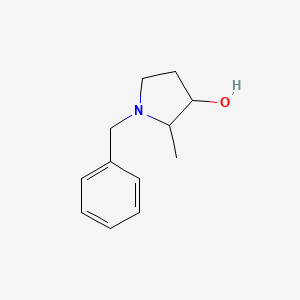
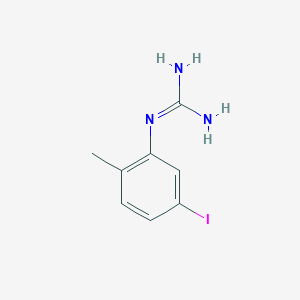
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
